molecular formula C22H23NO3S B2963734 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706513-39-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2963734
CAS RN: 1706513-39-4
M. Wt: 381.49
InChI Key: LCVLXTGONWFEPT-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23NO3S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • A study demonstrated the synthesis of compounds with benzimidazole, benzodiazepine, and benzothiazepine derivatives, showing potent cytotoxic activities against a variety of human cancer cell lines. These compounds, including derivatives of benzodioxole-fused 1,4-thiazepines, were synthesized to explore their anticancer potentials, with some showing significant efficacy (S. I. El-Naem et al., 2003; Liqiang Wu et al., 2017).

Antiproliferative and Anti-Tumor Activities

  • The integration of benzo[d][1,3]dioxole and 1,4-thiazepine moieties was investigated, resulting in novel compounds with enhanced antiproliferative activities against human cancer cell lines. This research underscores the pharmacological interest in these molecular platforms due to their synergistic antitumor properties (Liqiang Wu et al., 2017).

Neurochemical Applications

  • Research into pyridobenzoxazepine and pyridobenzothiazepine derivatives revealed their potential as central nervous system agents, with studies on their synthesis and neurochemical activities contributing to understanding their pharmacological profiles. These findings are particularly relevant for the development of new therapeutic agents targeting D2, D1, 5-HT2, and cholinergic receptors (J F Liégeois et al., 1994).

AMPA Receptor Antagonism

  • Novel annelated 2,3-benzodiazepine derivatives were prepared and evaluated as potential anticonvulsant agents. Some compounds demonstrated significant potency as noncompetitive AMPA receptor antagonists, highlighting their potential in addressing neurological disorders and epilepsy (R. Gitto et al., 2003).

Antimicrobial Activity

  • Studies on bisbenzimidazole-derived chelating agents explored their antimicrobial activities, suggesting broad-spectrum efficacy against various bacterial and fungal strains. This research contributes to the search for new antimicrobial agents with potential applications in treating infectious diseases (N. Agh-Atabay et al., 2003).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-16-4-2-3-5-18(16)21-10-11-23(12-13-27-21)22(24)9-7-17-6-8-19-20(14-17)26-15-25-19/h2-9,14,21H,10-13,15H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVLXTGONWFEPT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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